methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Description

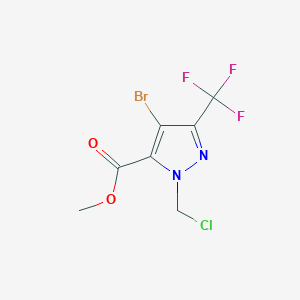

Methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound characterized by a bromo substituent at position 4, a chloromethyl group at position 1, and a trifluoromethyl (CF₃) group at position 2.

Key structural features:

Properties

Molecular Formula |

C7H5BrClF3N2O2 |

|---|---|

Molecular Weight |

321.48 g/mol |

IUPAC Name |

methyl 4-bromo-2-(chloromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C7H5BrClF3N2O2/c1-16-6(15)4-3(8)5(7(10,11)12)13-14(4)2-9/h2H2,1H3 |

InChI Key |

SHMMNFPNCNGRSY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=NN1CCl)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Bromine Group: The bromine atom is introduced through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Chloromethylation: The chloromethyl group is introduced via a chloromethylation reaction, typically using formaldehyde and hydrochloric acid or other chloromethylating agents.

Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating reagent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the functional groups attached to it.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic or heteroaromatic compounds.

Scientific Research Applications

Methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has a wide range of scientific research applications, including:

Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory, anti-cancer, or anti-microbial properties.

Agrochemicals: It is used in the development of new pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and coatings, that require specific chemical functionalities.

Chemical Biology: It is used as a probe or tool compound to study biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its efficacy and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate with structurally related pyrazole derivatives, focusing on substituent effects, physical properties, and applications.

Key Observations:

Substituent Effects on Reactivity :

- The chloromethyl group in the target compound offers distinct reactivity compared to bromomethyl (e.g., compound in ) or aryl-substituted analogs (e.g., ). Chlorine’s lower leaving-group ability compared to bromine may reduce nucleophilic substitution rates but improve stability.

- Trifluoromethyl groups (present in the target and ) enhance resistance to oxidative degradation, making these compounds suitable for prolonged biological activity .

Spectral Data Trends :

- The $ ^1H $ NMR signal for the pyrazole NH proton (δ ~13.3 ppm in DMSO-d₆) is consistent across analogs .

- ESI-MS data for halogenated pyrazoles (e.g., m/z 381–450 [M+H]⁺) correlate with molecular weights of bromo/chloro derivatives .

Biological and Industrial Applications :

Biological Activity

Methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a complex organic compound belonging to the pyrazole family. This compound exhibits significant biological activity due to its unique structural features, including multiple functional groups (bromine, chlorine, and trifluoromethyl) that enhance its reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H5BrClF3N2O2 |

| Molecular Weight | 321.48 g/mol |

| IUPAC Name | Methyl 4-bromo-2-(chloromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylate |

| InChI | InChI=1S/C7H5BrClF3N2O2/c1-16-6(15)4-3(8)5(7(10,11)12)13-14(4)2-9/h2H2,1H3 |

| SMILES | COC(=O)C1=C(C(=NN1CCl)C(F)(F)F)Br |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate in drug development.

Pharmaceuticals

This compound serves as an intermediate in the synthesis of various pharmaceutical agents known for anti-inflammatory, anti-cancer, and anti-microbial properties. Its structural modifications allow for tailored interactions with biological targets.

Agrochemicals

In agrochemical applications, it is utilized in developing new pesticides and herbicides due to its effectiveness in targeting specific biological processes in pests and weeds.

Chemical Biology

This compound is also employed as a probe in chemical biology to study molecular interactions and biological pathways.

Case Studies

Case Study 1: Anti-Cancer Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit potent anti-cancer activity. For instance, compounds structurally related to this compound have shown significant inhibition of tumor cell proliferation in vitro. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study 2: Agrochemical Efficacy

In agricultural studies, formulations containing this compound have been tested against common agricultural pests. Results indicated a substantial reduction in pest populations, showcasing its potential as an effective agrochemical agent.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives. Notably, the incorporation of trifluoromethyl groups has been linked to enhanced pharmacological properties:

- Inhibition Studies : Compounds with trifluoromethyl groups exhibited improved inhibitory effects against specific enzymes compared to their non-fluorinated counterparts.

- Selectivity Profiles : Modifications in the structure led to varying selectivity profiles against different cancer cell lines, indicating the potential for targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.